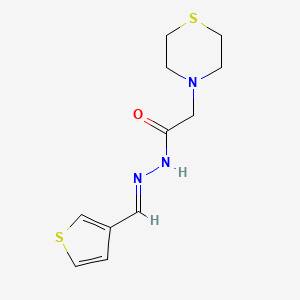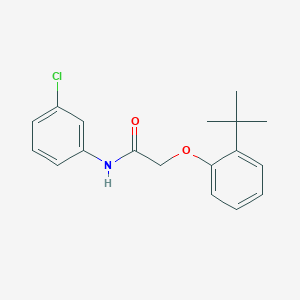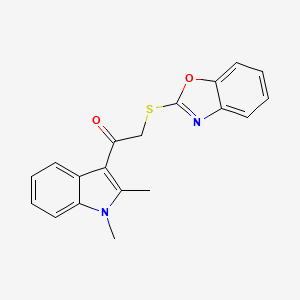![molecular formula C13H18N6O2 B5508076 3-{2-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-1,3-oxazinan-2-one](/img/structure/B5508076.png)
3-{2-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-1,3-oxazinan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The study and synthesis of pyrazolo[3,4-d]pyrimidin derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications. While specific literature on "3-{2-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-1,3-oxazinan-2-one" is not readily available, analogs of this compound have been synthesized and analyzed to understand their chemical, physical, and biological properties.
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin derivatives often involves multi-step chemical reactions, starting with the preparation of pyrazole or pyrimidine rings followed by their functionalization. For instance, the synthesis might involve cyclocondensation reactions, nucleophilic substitution, or the use of reagents like ethyl 2-(2-tert-butyl-2H-tetrazol-5-yl)-3-(dimethylamino)acrylate (DMTE) for the introduction of various functional groups (Kanno et al., 1991).
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidin derivatives is characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These analyses reveal the arrangement of atoms, the presence of intramolecular hydrogen bonds, and other structural features that influence the compound's reactivity and interaction with biological targets (Chao Wu et al., 2005).
Chemical Reactions and Properties
Pyrazolo[3,4-d]pyrimidin derivatives undergo various chemical reactions, including cycloadditions, electrophilic substitutions, and reactions with nucleophiles, leading to a wide range of compounds with diverse properties. These reactions are essential for modifying the core structure to enhance biological activity or to introduce functional groups for further chemical modifications (Dolzhenko et al., 2006).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The compound of interest has not been directly mentioned in the available literature. However, research on similar compounds, such as pyrazolo[3,4-d]pyrimidin-4-ones and their derivatives, has demonstrated a wide range of applications in the synthesis of heterocyclic compounds with potential biological activities. These applications include:
Insecticidal and Antibacterial Potential : Compounds synthesized from pyrimidine and pyrazole heterocyclics have shown insecticidal and antimicrobial activities. These compounds have been prepared through microwave-assisted cyclocondensation, indicating their relevance in developing pest control and antibacterial agents (Deohate & Palaspagar, 2020).
Anticancer Activity : Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and evaluated for their antitumor activity against human breast adenocarcinoma cell lines. Some derivatives demonstrated potent inhibitory activity, suggesting their potential as anticancer agents (Abdellatif et al., 2014).
Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research highlights the therapeutic potential of pyrazolopyrimidines in cancer treatment and inflammation management (Rahmouni et al., 2016).
Antimicrobial and Antifungal Agents : Several studies have synthesized novel pyrazole and pyrazolo[3,4-d]pyrimidine derivatives with significant antimicrobial and anticancer activities. These compounds have been evaluated for their efficacy against various bacterial and fungal strains, as well as cancer cell lines, showcasing their multifunctional application potential (Hafez et al., 2016).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-[2-[(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl]-1,3-oxazinan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2/c1-9-16-11(10-8-15-18(2)12(10)17-9)14-4-6-19-5-3-7-21-13(19)20/h8H,3-7H2,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOIXOPBBUEWAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=NN(C2=N1)C)NCCN3CCCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5508003.png)

![N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-2H-thiopyran-4-yl)acetamide](/img/structure/B5508012.png)

![1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B5508023.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B5508031.png)
![2-(1,3-benzothiazol-2-yl)-4-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5508037.png)
![1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5508040.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-azepanecarboxamide](/img/structure/B5508041.png)

![N-(2-methoxyethyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B5508055.png)
![N-(2,6-dimethylphenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B5508077.png)

